5-bromo-N,N-diethyl-2-methoxybenzamide
Description
5-Bromo-N,N-diethyl-2-methoxybenzamide is a substituted benzamide derivative characterized by a bromine atom at the 5-position of the benzene ring, a methoxy group at the 2-position, and a diethylamide moiety at the carboxamide group. This compound is notable for its structural versatility, which allows for modifications that influence its physicochemical properties and biological activity.
Studies on N,N-diethyl-2-methoxybenzamide (a structural analog lacking the 5-bromo substituent) demonstrate efficacy in controlled-release formulations for repelling insects, suggesting that the brominated derivative may exhibit enhanced stability or activity due to the electron-withdrawing bromine atom ().
Properties
IUPAC Name |
5-bromo-N,N-diethyl-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-4-14(5-2)12(15)10-8-9(13)6-7-11(10)16-3/h6-8H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFYLRFPVQYCBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C=CC(=C1)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.16 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares 5-bromo-N,N-diethyl-2-methoxybenzamide with structurally related benzamide derivatives, emphasizing substituent effects on molecular properties and applications:
Impact of Substituents on Properties
Halogen Substitution (Br vs. F)
- Bromine: The 5-bromo group in the target compound enhances lipophilicity and may improve metabolic stability compared to non-halogenated analogs. This is critical for insect repellents requiring prolonged activity ().
Amide Group Variations
- N,N-Diethyl vs. N,N-Dimethyl : The diethylamide group in the target compound increases steric bulk and lipophilicity compared to dimethyl analogs (e.g., 5-bromo-2-fluoro-3-methoxy-N,N-dimethylbenzamide), which could influence membrane permeability and bioavailability ().
Hydroxy vs. Methoxy Groups
- The hydroxyl group in 5-bromo-N,2-dihydroxybenzamide increases polarity and hydrogen-bonding capacity, making it less suitable for hydrophobic environments but advantageous for aqueous solubility in drug formulations ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
